molecular formula C13H14ClN3 B3417789 5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride CAS No. 115193-62-9

5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride

Cat. No.: B3417789
CAS No.: 115193-62-9
M. Wt: 247.72 g/mol
InChI Key: KSIVRAOQWSUKCY-UHFFFAOYSA-N
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Description

5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a methyl group at the 5-position, a phenyl group at the 6-position, and a carboxamidine group at the 2-position, forming a hydrochloride salt. Its molecular formula is C13H14N3Cl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methyl-6-phenylpyridine, which can be prepared through various methods, including the reaction of 2-bromo-5-methylpyridine with phenylboronic acid in the presence of a palladium catalyst.

    Formation of Carboxamidine Group: The 5-methyl-6-phenylpyridine is then reacted with cyanamide (NH2CN) under acidic conditions to introduce the carboxamidine group at the 2-position.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity starting materials and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxamidine group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: The major product is 5-carboxy-6-phenylpyridine-2-carboxamidine hydrochloride.

    Reduction: The major product is 5-methyl-6-phenylpyridine-2-amine hydrochloride.

    Substitution: Products vary depending on the substituent introduced, such as 5-methyl-6-phenyl-2-nitropyridine.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride involves its interaction with specific molecular targets. The carboxamidine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl and pyridine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridine-2-carboxamidine hydrochloride: Lacks the methyl group at the 5-position, which may affect its reactivity and binding properties.

    5-Methylpyridine-2-carboxamidine hydrochloride: Lacks the phenyl group at the 6-position, which may reduce its hydrophobic interactions with biological targets.

    6-Methyl-5-phenylpyridine-2-carboxamidine hydrochloride: Has a different substitution pattern, potentially altering its chemical and biological properties.

Uniqueness

5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its versatility in chemical reactions and its potential interactions with biological targets.

Properties

CAS No.

115193-62-9

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

5-methyl-6-phenylpyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C13H13N3.ClH/c1-9-7-8-11(13(14)15)16-12(9)10-5-3-2-4-6-10;/h2-8H,1H3,(H3,14,15);1H

InChI Key

KSIVRAOQWSUKCY-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C=C1)C(=N)N)C2=CC=CC=C2.Cl

Canonical SMILES

CC1=C(N=C(C=C1)C(=N)N)C2=CC=CC=C2.Cl

Origin of Product

United States

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